molecular formula C10H10ClNOS B1465154 (4-Phenyl-1,3-thiazol-2-yl)methanol CAS No. 65384-99-8

(4-Phenyl-1,3-thiazol-2-yl)methanol

Cat. No. B1465154
CAS RN: 65384-99-8
M. Wt: 227.71 g/mol
InChI Key: MLPPLTCEHZASGL-UHFFFAOYSA-N
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Description

“(4-Phenyl-1,3-thiazol-2-yl)methanol” is a compound with the molecular formula C10H9NOS . It is a member of the thiazole family, which are organic five-aromatic ring compounds .


Synthesis Analysis

The synthesis of thiazole derivatives, including “(4-Phenyl-1,3-thiazol-2-yl)methanol”, has been a subject of research. A review of the synthesis and biological activity of thiazoles covers the literature documents available on the chemistry of preparation of thiazoles . Another source mentions a reaction condition with potassium hydroxide in ethanol at 20°C for 1 hour .


Molecular Structure Analysis

The molecular structure of “(4-Phenyl-1,3-thiazol-2-yl)methanol” has been analyzed using density functional theory . The InChI code for this compound is InChI=1S/C10H9NOS/c12-6-10-11-9 (7-13-10)8-4-2-1-3-5-8/h1-5,7,12H,6H2 .


Physical And Chemical Properties Analysis

The compound “(4-Phenyl-1,3-thiazol-2-yl)methanol” has a molecular weight of 191.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Chemical Synthesis and Reactivity

(4-Phenyl-1,3-thiazol-2-yl)methanol and its derivatives have been extensively studied for their reactivity and utility in synthetic chemistry. For instance, furan-2-yl(phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives respectively. This process highlights the compound's potential in synthesizing heterocyclic compounds, offering good yields, high selectivity, low catalyst loading, and faster reaction times (Reddy et al., 2012).

Molecular Aggregation and Solvent Effects

The behavior of similar compounds in different solvents has been studied, revealing insights into molecular aggregation processes. Spectroscopic studies on derivatives have shown that solvent type can significantly influence the molecular aggregation, affecting the fluorescence emission spectra and circular dichroism (CD) spectra. These findings suggest the compound's role in understanding solvent effects on molecular properties and aggregation processes (Matwijczuk et al., 2016).

Antimicrobial and Antibacterial Activity

Synthetic derivatives of (4-Phenyl-1,3-thiazol-2-yl)methanol have been evaluated for antimicrobial and antibacterial activities. For example, novel compounds synthesized from this chemical structure have shown significant activity, highlighting the potential for developing new antibacterial agents. Structural optimization and theoretical vibrational spectra analysis using density functional theory (DFT) calculations have provided insights into the compounds' stability, reactivity, and antibacterial activity (Shahana & Yardily, 2020).

Fluorophore Development for Metal Ion Detection

Research into the development of fluorophores for selective metal ion detection, including aluminum(III), has utilized derivatives of (4-Phenyl-1,3-thiazol-2-yl)methanol. These studies offer insights into creating sensitive and selective chemosensors for metal ions, important for environmental monitoring and biological applications. The design and synthesis of these fluorophores benefit from the structural versatility and reactivity of the compound's derivatives, highlighting its utility in developing analytical tools (Lambert et al., 2000).

Future Directions

Thiazoles, including “(4-Phenyl-1,3-thiazol-2-yl)methanol”, have been the subject of ongoing research due to their broad spectrum of pharmacological activities . Future research directions could include further exploration of the biological activities of thiazole derivatives .

properties

IUPAC Name

(4-phenyl-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,7,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUWZKSJURGPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351384
Record name (4-phenyl-1,3-thiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenyl-1,3-thiazol-2-yl)methanol

CAS RN

65384-99-8
Record name (4-phenyl-1,3-thiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-phenyl-1,3-thiazol-2-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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